molecular formula C11H16ClNO2 B15297248 3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride

3-{[Ethyl(methyl)amino]methyl}benzoicacidhydrochloride

Cat. No.: B15297248
M. Wt: 229.70 g/mol
InChI Key: ZYPOZXPJUGYVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of an ethyl(methyl)amino group attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[ethyl(methyl)amino]methyl}benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with ethyl(methyl)amine. One common method is the alkylation of benzoic acid with ethyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 3-{[ethyl(methyl)amino]methyl}benzoic acid hydrochloride may involve large-scale alkylation reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethyl(methyl)amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[ethyl(methyl)amino]methyl}benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[benzyl(methyl)amino]ethyl}benzoate hydrochloride
  • Methyl 3-{[methyl(phenylmethyl)amino]ethyl}benzoic acid methyl ester hydrochloride

Uniqueness

3-{[Ethyl(methyl)amino]methyl}benzoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and efficacy in various applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-[[ethyl(methyl)amino]methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-3-12(2)8-9-5-4-6-10(7-9)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H

InChI Key

ZYPOZXPJUGYVSM-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC(=CC=C1)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.